molecular formula C14H12F3N3O B7631603 N-(3,5-difluorophenyl)-2-[(3-fluoropyridin-2-yl)-methylamino]acetamide

N-(3,5-difluorophenyl)-2-[(3-fluoropyridin-2-yl)-methylamino]acetamide

Katalognummer B7631603
Molekulargewicht: 295.26 g/mol
InChI-Schlüssel: SWNXYUZWYQLRJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-difluorophenyl)-2-[(3-fluoropyridin-2-yl)-methylamino]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as DFP-10825 and is a small molecule inhibitor that has been found to be effective in inhibiting the activity of certain enzymes.

Wirkmechanismus

The mechanism of action of DFP-10825 involves the inhibition of certain enzymes, which are involved in various cellular processes. Specifically, DFP-10825 has been found to inhibit the activity of enzymes such as protein kinases, which are involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DFP-10825 are dependent on the specific enzymes that are targeted by the compound. In cancer cells, DFP-10825 has been found to inhibit the activity of enzymes that are involved in cell proliferation, leading to a decrease in cancer cell growth. In neurodegenerative diseases, DFP-10825 has been found to inhibit the activity of enzymes that are involved in the progression of these diseases, leading to a potential decrease in disease progression.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using DFP-10825 in lab experiments include its specificity towards certain enzymes, which allows for targeted inhibition of these enzymes. Additionally, DFP-10825 has been found to be effective in inhibiting the activity of these enzymes at low concentrations, making it a potentially useful compound for further research. However, the limitations of using DFP-10825 in lab experiments include the challenging synthesis process and the potential for off-target effects.

Zukünftige Richtungen

There are several potential future directions for research involving DFP-10825. One potential direction is the further exploration of its potential applications in cancer research, where it has shown promising results in inhibiting the activity of certain enzymes that are involved in cancer cell proliferation. Another potential direction is the exploration of its potential applications in neurodegenerative diseases, where it has shown potential in inhibiting the activity of enzymes that are involved in disease progression. Additionally, further research could be conducted to optimize the synthesis process of DFP-10825 and to explore its potential for use in other areas of scientific research.

Synthesemethoden

The synthesis of DFP-10825 involves a multi-step process that has been described in various research papers. The initial step involves the preparation of a key intermediate, which is then subjected to further reactions to yield the final product. The synthesis of DFP-10825 requires expertise in organic chemistry and is a challenging process that requires careful optimization of reaction conditions.

Wissenschaftliche Forschungsanwendungen

DFP-10825 has been found to have potential applications in various areas of scientific research. One of the key areas of interest is in the field of cancer research, where DFP-10825 has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. Additionally, DFP-10825 has also been found to have potential applications in the field of neurodegenerative diseases, where it has been shown to inhibit the activity of enzymes that are involved in the progression of these diseases.

Eigenschaften

IUPAC Name

N-(3,5-difluorophenyl)-2-[(3-fluoropyridin-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c1-20(14-12(17)3-2-4-18-14)8-13(21)19-11-6-9(15)5-10(16)7-11/h2-7H,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNXYUZWYQLRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorophenyl)-2-[(3-fluoropyridin-2-yl)-methylamino]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.